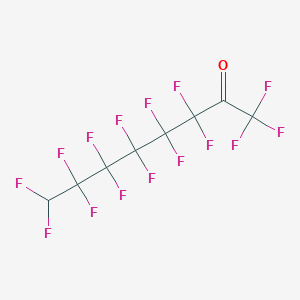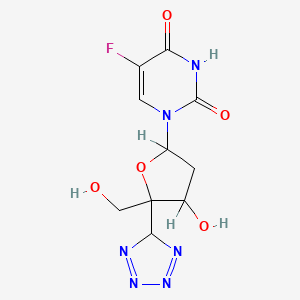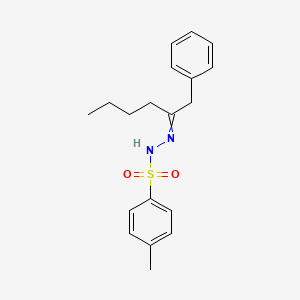
4-Methyl-N'-(1-phenylhexan-2-ylidene)benzene-1-sulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-N’-(1-phenylhexan-2-ylidene)benzene-1-sulfonohydrazide is an organic compound that belongs to the class of sulfonohydrazides. This compound features a benzene ring substituted with a sulfonohydrazide group, a phenyl group, and a hexan-2-ylidene group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N’-(1-phenylhexan-2-ylidene)benzene-1-sulfonohydrazide typically involves the condensation of 4-methylbenzenesulfonohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:
4-Methylbenzenesulfonohydrazide+Aldehyde/Ketone→4-Methyl-N’-(1-phenylhexan-2-ylidene)benzene-1-sulfonohydrazide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-N’-(1-phenylhexan-2-ylidene)benzene-1-sulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonohydrazide group to amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
4-Methyl-N’-(1-phenylhexan-2-ylidene)benzene-1-sulfonohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methyl-N’-(1-phenylhexan-2-ylidene)benzene-1-sulfonohydrazide involves its interaction with specific molecular targets. The sulfonohydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The phenyl and hexan-2-ylidene groups contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-N’-(1-phenylethylidene)benzenesulfonohydrazide: This compound has a similar structure but with an ethylidene group instead of a hexan-2-ylidene group.
4-Methyl-N’-(1-phenylpropylidene)benzenesulfonohydrazide: This compound features a propylidene group in place of the hexan-2-ylidene group.
Uniqueness
4-Methyl-N’-(1-phenylhexan-2-ylidene)benzene-1-sulfonohydrazide is unique due to the presence of the hexan-2-ylidene group, which imparts distinct chemical and biological properties. This structural variation can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.
Propiedades
Número CAS |
64692-85-9 |
|---|---|
Fórmula molecular |
C19H24N2O2S |
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
4-methyl-N-(1-phenylhexan-2-ylideneamino)benzenesulfonamide |
InChI |
InChI=1S/C19H24N2O2S/c1-3-4-10-18(15-17-8-6-5-7-9-17)20-21-24(22,23)19-13-11-16(2)12-14-19/h5-9,11-14,21H,3-4,10,15H2,1-2H3 |
Clave InChI |
SVYAJNUHPCOOOT-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=NNS(=O)(=O)C1=CC=C(C=C1)C)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


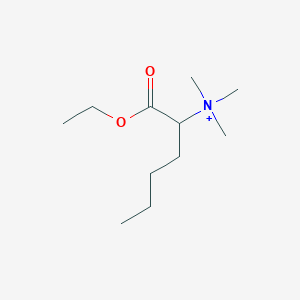
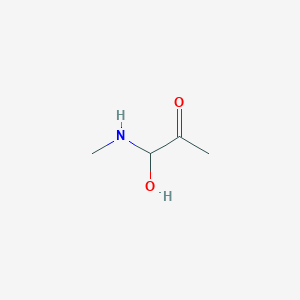

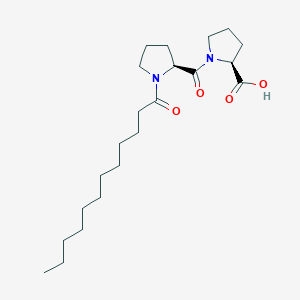

![3-(Diphenylmethyl)-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14494792.png)
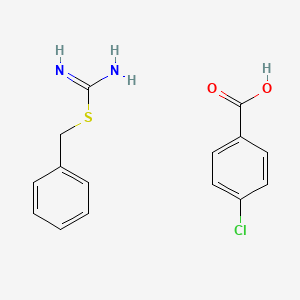
![Benzo[f]quinoline;2,4,6-trinitrophenol](/img/structure/B14494797.png)

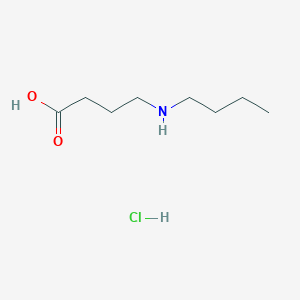
![Ethyl (2-azabicyclo[2.2.0]hex-5-en-3-ylidene)acetate](/img/structure/B14494814.png)
